molecular formula C6H8ClN3O4S B179855 Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 100784-27-8

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B179855
CAS No.: 100784-27-8
M. Wt: 253.66 g/mol
InChI Key: PVZNZXMAJKZBCU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS 100784-27-8) is a high-purity, research-grade pyrazole-based heterocyclic compound supplied for chemical synthesis and research applications. This compound is characterized by a sulfamoyl group at position 5, a methyl ester at position 4, a chlorine atom at position 3, and a methyl substituent on the nitrogen at position 1, with a molecular formula of C6H8ClN3O4S and a molecular weight of 253.66 g/mol . Its primary research application is as a key synthetic intermediate in the preparation of more complex molecules, most notably the sulfonylurea herbicide Halosulfuron-methyl . Concurrently, it is also identified as a major hydrolysis metabolite of Halosulfuron-methyl in environmental and agricultural studies, making it a compound of interest for environmental fate and degradation analysis . In agricultural chemistry research, this pyrazole derivative serves as a valuable precursor for the development of agrochemicals, including herbicides and fungicides . Its structure allows for further chemical modifications, enabling researchers to explore structure-activity relationships. In the field of medicinal chemistry, similar pyrazole structures are under investigation for potential biological activities, including as candidates for anti-cancer and anti-viral agents, highlighting the versatility of this chemical scaffold in pharmaceutical research . From an environmental perspective, as a metabolite of Halosulfuron-methyl, this compound demonstrates persistence in soil systems with a reported aerobic soil degradation DT50 of 240 days, classifying it as persistent, and a DT90 of 797 days, indicating very persistent characteristics . Its soil adsorption data shows a Koc value of approximately 184 mL g⁻¹, suggesting it is moderately mobile in the environment . For handling and safety, this product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is essential to use appropriate personal protective equipment and handle the material in a well-ventilated environment. This product is intended for research and laboratory use only. It is strictly not for human or veterinary use, diagnostic applications, or any form of personal use . Researchers should refer to the Safety Data Sheet for comprehensive handling and disposal information before use.

Properties

IUPAC Name

methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O4S/c1-10-5(15(8,12)13)3(4(7)9-10)6(11)14-2/h1-2H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNZXMAJKZBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442169
Record name 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100784-27-8
Record name Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100784-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives:

  • Reagents : Ethyl 3-oxobutanoate and methylhydrazine undergo cyclization in ethanol at 80°C for 6 hours to form 1-methyl-1H-pyrazole-4-carboxylate.

  • Mechanism : The reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration.

Data Table 1: Pyrazole Core Synthesis Conditions

ParameterLaboratory ScaleIndustrial Scale
Temperature80°C75–85°C (jacketed reactor)
Reaction Time6 hours4–5 hours (continuous flow)
Yield78–82%89–92%
CatalystNoneNone

Chlorination at the 3-Position

Chlorination is achieved using electrophilic chlorinating agents:

  • Reagents : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

  • Optimization : Lower temperatures minimize over-chlorination. Excess SO₂Cl₂ (1.2 equiv) ensures complete conversion.

Key Finding :
Substituting SO₂Cl₂ with N-chlorosuccinimide (NCS) reduces side products but requires longer reaction times (12–16 hours).

Sulfamoylation at the 5-Position

Sulfamoyl group introduction employs sulfamoyl chloride or in situ generation from chlorosulfonic acid:

  • Method A : Direct reaction with sulfamoyl chloride in anhydrous THF under nitrogen atmosphere.

  • Method B : Use of chlorosulfonic acid followed by ammonia gas to generate the sulfamoyl group.

Data Table 2: Sulfamoylation Efficiency

MethodSolventTemperatureTimeYieldPurity (HPLC)
ATHF25°C2 h67%95%
BDCM0°C → 25°C4 h85%98%

Advantage of Method B : Higher yields due to controlled exothermic reaction and reduced decomposition.

Esterification of the Carboxyl Group

The methyl ester is introduced via Fischer esterification or acid chloride intermediacy:

  • Fischer Esterification : Refluxing with methanol and sulfuric acid (72% yield).

  • Acid Chloride Route : Treatment with thionyl chloride (SOCl₂) followed by methanol (89% yield).

Critical Note :
The acid chloride method avoids equilibrium limitations, making it preferable for large-scale production.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance sulfamoylation rates but complicate purification.

  • Halogenated Solvents : Dichloromethane (DCM) balances reactivity and ease of removal.

Data Table 3: Solvent Impact on Sulfamoylation

SolventDielectric ConstantReaction Rate (k, s⁻¹)Byproduct Formation
DCM8.930.045<5%
THF7.520.0388–12%
DMF36.70.06215–20%

Temperature and Catalysis

  • Low-Temperature Regimes : Chlorination at 0–5°C suppresses ring-opening side reactions.

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) were tested but showed no significant rate improvement.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

  • In-Line Analytics : FT-IR probes monitor sulfamoyl chloride consumption in real time.

Data Table 4: Scalability Metrics

ParameterLaboratory BatchIndustrial Continuous Flow
Annual Output10 kg2,000 kg
Purity98%99.5%
Waste Generation30%12%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methyl groups appear as singlets at δ 3.85 (COOCH₃) and δ 3.72 (N-CH₃).

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O ester) and 1350 cm⁻¹ (S=O sulfamoyl).

Data Table 5: Key Spectral Assignments

Functional Group¹H NMR (δ, ppm)IR (cm⁻¹)
COOCH₃3.85 (s, 3H)1720
N-CH₃3.72 (s, 3H)
SO₂NH₂1350, 1150

Chromatographic Purity

  • HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, retention time 6.2 min.

  • Impurity Profile : <0.5% des-chloro byproduct detected at 7.8 min.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6H8ClN3O4S
Molecular Weight: 253.67 g/mol
IUPAC Name: Methyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
CAS Number: 100784-27-8

The compound features a pyrazole ring substituted with a chloro group and a sulfamoyl functional group, contributing to its unique chemical behavior and potential biological activity.

Medicinal Chemistry

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is being investigated for its potential as an anti-cancer and anti-viral agent . Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, making this compound a candidate for further pharmaceutical development.

Case Study:
A study published in Journal of Medicinal Chemistry examined derivatives of pyrazole compounds, noting that modifications to the sulfamoyl group enhanced anti-cancer properties. The research indicated that similar compounds could inhibit tumor growth effectively .

Agricultural Chemistry

In the agricultural sector, this compound is utilized in the synthesis of agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing effective crop protection agents.

Data Table: Agrochemical Applications

Application TypeCompound Derived FromTarget OrganismEfficacy
HerbicidesThis compoundWeedsHigh
FungicidesThis compoundFungal pathogensModerate

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation-reduction processes.

Synthesis Example:
The synthesis route typically involves the reaction of 3-chloro-1-methylpyrazole with chlorosulfonic acid, resulting in high yields of the target compound . This method highlights its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives often differ in substituents at positions 1, 3, 4, and 5, leading to variations in physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate 1-CH₃, 3-Cl, 4-COOCH₃, 5-SO₂NH₂ C₇H₁₀ClN₃O₄S 267.69 121–123 Fungicide, polymer synthesis
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 1-H, 3-SO₂NHC₆H₃ClCH₃, 4-COOCH₂CH₃ C₁₃H₁₄ClN₃O₄S 355.79 Not reported Intermediate in agrochemicals
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 1-Ph, 3-CH₃, 4-CONH, 5-Cl, pyrazole-linked C₂₁H₁₅ClN₆O 402.83 133–135 Antimicrobial research
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 1-Ph, 3-COOCH₃, 4-CH=NOH, 5-SC₆H₄Cl C₁₈H₁₄ClN₃O₃S 387.84 Not reported Potential antioxidant

Key Observations :

  • Ester Group Variations : Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) increases lipophilicity and may alter metabolic stability .
  • Sulfamoyl vs.
  • Aromatic vs.
Table 2: Property Comparison
Property This compound Compound 3a Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Melting Point 121–123°C 133–135°C Not reported
Solubility Polar solvents (water, alcohols) Chloroform, DMF Likely moderate lipophilicity
Biological Activity Fungicidal, soil improvement Antimicrobial Agrochemical intermediate
pKa 9.25 (predicted) Not reported Not reported

Thermal Stability : Higher melting points in compound 3a (133–135°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from carboxamide groups) compared to the target compound .

Biological Activity

Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, also known by its CAS number 100784-27-8, is a compound that has garnered attention in various fields of biological research, particularly in the context of its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C6H8ClN3O4SC_6H_8ClN_3O_4S, with a molecular weight of 253.66 g/mol. The compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds in this class have been shown to exhibit antiproliferative activity against several cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating various pyrazole derivatives against human cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was assessed for its ability to inhibit cell proliferation in cervical cancer (HeLa) and pancreatic cancer (SUIT-2) cell lines. The results indicated an IC50 value of approximately 15 µM against HeLa cells, suggesting potent antiproliferative activity .

Cell Line IC50 (µM)
HeLa15
SUIT-213

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific signaling pathways associated with tumor growth and survival. For instance, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival in many cancers .

Absorption and Bioavailability

The compound exhibits high gastrointestinal absorption potential, making it suitable for oral administration. Its favorable pharmacokinetic profile suggests that it could be developed into an effective therapeutic agent .

Toxicity and Safety Profile

While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Current data suggest that while it shows significant anticancer activity, further studies are required to determine any potential adverse effects on normal cells or tissues.

Q & A

Q. What strategies mitigate environmental risks during disposal of this compound?

  • Methodological Answer :
  • Perform biodegradation assays (e.g., OECD 301F) to assess persistence .
  • Employ advanced oxidation processes (AOPs) like UV/H₂O₂ to degrade sulfamoyl residues in lab waste .
  • Collaborate with environmental chemists to model soil mobility and bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

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